molecular formula C7H11Cl B13201875 1-(Chloromethyl)-1-cyclopropylcyclopropane

1-(Chloromethyl)-1-cyclopropylcyclopropane

Cat. No.: B13201875
M. Wt: 130.61 g/mol
InChI Key: VPEVRNQMLNHHIO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-cyclopropylcyclopropane is a bicyclic organic compound featuring two fused cyclopropane rings, with a chloromethyl (-CH2Cl) substituent attached to one cyclopropane ring and a cyclopropyl group attached to the adjacent ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

IUPAC Name

1-(chloromethyl)-1-cyclopropylcyclopropane

InChI

InChI=1S/C7H11Cl/c8-5-7(3-4-7)6-1-2-6/h6H,1-5H2

InChI Key

VPEVRNQMLNHHIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclopropane typically involves the chloromethylation of cyclopropyl derivatives. One common method includes the reaction of cyclopropylmethanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chloromethyl group. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form cyclopropylcarboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the chloromethyl group can yield cyclopropylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Strong oxidizing agents in acidic or basic media.

    Reduction: Metal hydrides in anhydrous solvents.

Major Products:

  • Substituted cyclopropyl derivatives.
  • Cyclopropylcarboxylic acids.
  • Cyclopropylmethanol.

Scientific Research Applications

1-(Chloromethyl)-1-cyclopropylcyclopropane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the cyclopropyl ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Chloromethyl)-1-cyclopropylcyclopropane with key analogs, focusing on substituents, molecular properties, and applications:

Compound Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound Likely C7H10Cl2 Chloromethyl, cyclopropyl ~167.0 (estimated) High reactivity due to strained rings and Cl substituent; potential intermediate in drug synthesis. Inferred
1-(Methoxymethyl)cyclopropanamine hydrochloride C5H12ClNO Methoxymethyl, amine 137.61 Used in medicinal chemistry; exhibits solubility in polar solvents due to -NH2 and -OCH3 groups.
1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride C4H9NO·HCl Hydroxymethyl, amine 123.58 Polar, hygroscopic; used in peptide synthesis. Melting point: 119°C (dec.) .
1-Chlorocyclopropane-1-carbonyl chloride C4H4Cl2O Chlorine, carbonyl chloride 154.98 Highly reactive; used in acylations. Requires careful handling due to corrosive nature .
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane C8H15ClO Chloromethyl, 3-methoxypropyl 162.66 Intermediate in agrochemicals; stable under inert conditions .
Ethyl 1-methylcyclopropane-1-carboxylate C7H12O2 Methyl, ethyl ester 128.17 Low polarity; used as a building block in organic synthesis .

Reactivity and Stability

  • Chloromethyl vs. Methoxymethyl Groups : The chloromethyl group in the target compound is more electrophilic than the methoxymethyl group in 1-(Methoxymethyl)cyclopropanamine hydrochloride , making it prone to nucleophilic substitution reactions. In contrast, the methoxymethyl group enhances solubility but reduces reactivity .

Key Research Findings

Synthetic Utility : Chloromethyl-substituted cyclopropanes are pivotal in cross-coupling reactions. For example, 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane serves as a precursor in agrochemical synthesis via Suzuki-Miyaura couplings .

Thermal Behavior : Cyclopropanes with electron-withdrawing groups (e.g., -Cl) exhibit lower thermal decomposition thresholds (~150–200°C) compared to ester-substituted analogs (>250°C) .

Solubility: Hydrophilic substituents (e.g., -NH2 in 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride) improve aqueous solubility, whereas chlorinated derivatives are typically lipid-soluble .

Notes

  • Data Limitations : Direct experimental data on This compound are sparse; comparisons rely on structural analogs.
  • Contradictions : While seco-CI compounds show cytotoxicity, the target compound’s bioactivity remains unverified, highlighting the need for targeted studies .
  • Safety : Chlorinated cyclopropanes may decompose to release HCl, necessitating corrosion-resistant storage .

Biological Activity

1-(Chloromethyl)-1-cyclopropylcyclopropane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Although research on this specific compound is somewhat limited, preliminary studies suggest that it may interact with various biological systems, possibly influencing therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl groups and a chloromethyl substituent. The structural formula can be represented as follows:

C6H9Cl\text{C}_6\text{H}_9\text{Cl}

This compound's cyclopropyl moieties are known for their ability to stabilize certain molecular conformations, which might enhance biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its pharmacological potential. Key findings include:

  • Antimicrobial Activity : Initial screening tests indicate that compounds with similar structures exhibit antimicrobial properties. While specific data for this compound is sparse, related compounds have shown effectiveness against bacterial strains, suggesting potential applicability in developing new antimicrobial agents .
  • Cystic Fibrosis Treatment : According to a patent document, compounds structurally related to this compound may be used in treating CFTR-mediated diseases like cystic fibrosis. This suggests that the compound could influence ion transport mechanisms, potentially improving mucosal hydration and secretion clearance .

Case Studies and Research Findings

While extensive case studies specifically targeting this compound are lacking, several research articles provide insights into its biological relevance:

  • Screening for Molluscicidal Activity : A laboratory study highlighted the molluscicidal activity of phenolic compounds, which share structural similarities with this compound. These findings imply a broader spectrum of biological activity that could be explored further .
  • Pharmacological Applications : The potential use of this compound in pharmaceutical formulations has been noted, particularly in combination therapies aimed at enhancing the efficacy of existing treatments for respiratory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAntimicrobial
Related Cyclopropyl CompoundsMolluscicidal
Cystic Fibrosis Treatment CompoundsIon Transport Modulator

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